N-(8H-indeno[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-(8H-indeno[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a compound that has garnered interest in the scientific community due to its potential biochemical activities. This compound is part of a broader class of indeno-thiazole derivatives, which have been studied for their various biological activities, including antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multi-step reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The process involves optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade reagents to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
N-(8H-indeno[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its biological activity.
Reduction: This reaction can be used to alter the functional groups within the molecule, affecting its reactivity and stability.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more reactive intermediates, while substitution reactions can produce a range of derivatives with varying biological activities .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral properties, particularly against SARS-CoV-2.
Medicine: Investigated for its potential as a therapeutic agent due to its biochemical activity.
Mechanism of Action
The mechanism of action of N-(8H-indeno[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of the 3-Chymotrypsin-like cysteine protease (3CLpro) in SARS-CoV-2, which is crucial for viral replication. This inhibition is achieved through binding to the active site of the protease, thereby preventing the cleavage of viral polyproteins .
Comparison with Similar Compounds
Similar Compounds
8H-indeno[1,2-d][1,3]thiazol-2-amine: Shares the indeno-thiazole core but lacks the isoxazole moiety.
N-(3,5-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: Another compound with a similar core structure but different functional groups.
Uniqueness
N-(8H-indeno[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is unique due to its specific combination of the indeno-thiazole core with the isoxazole moiety, which imparts distinct biochemical properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
Properties
CAS No. |
300664-45-3 |
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Molecular Formula |
C15H11N3O2S |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C15H11N3O2S/c1-8-6-11(18-20-8)14(19)17-15-16-13-10-5-3-2-4-9(10)7-12(13)21-15/h2-6H,7H2,1H3,(H,16,17,19) |
InChI Key |
RZCVOLJLAKDVBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 |
Origin of Product |
United States |
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